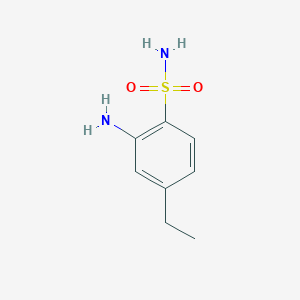

2-Amino-4-ethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-4-ethyl-benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of an amino group at the second position and an ethyl group at the fourth position on the benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-ethyl-benzenesulfonamide typically involves the sulfonation of 4-ethyl-aniline followed by the introduction of the amino group. One common method involves the reaction of 4-ethyl-aniline with chlorosulfonic acid to form 4-ethyl-benzenesulfonyl chloride. This intermediate is then treated with ammonia to yield 2-amino-4-ethyl-benzenesulfonamide .

Industrial Production Methods

In industrial settings, the production of 2-amino-4-ethyl-benzenesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-ethyl-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The amino and ethyl groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfonic acids and their derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted benzenesulfonamides depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents

One of the primary applications of 2-amino-4-ethylbenzene-1-sulfonamide is in the synthesis of sulfonylurea drugs, which are widely used to manage type 2 diabetes mellitus. Compounds derived from this sulfonamide serve as intermediates in the production of various hypoglycemic agents such as glipizide, glimepiride, gliquidone, and glibenclamide. These medications function by stimulating insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamides, including derivatives of this compound. Research demonstrated that certain synthesized EA-sulfonamides exhibited significant cytotoxic effects against various cancer cell lines (A-549, MCF-7, Hs-683) with IC50 values ranging from 0.1 to 1 μM . The ability of these compounds to inhibit cancer cell growth suggests a promising avenue for further research in cancer therapeutics.

Synthesis of Dyes and Photochemicals

The compound is also utilized in the synthesis of dyes and photochemicals. Its ability to form various derivatives makes it suitable for creating colorants used in textiles and other industries. The sulfonamide group enhances solubility and stability, which are critical properties for dye applications .

Development of Disinfectants

Due to its antimicrobial properties, this compound is being explored as a component in disinfectants. The sulfonamide moiety contributes to the efficacy of these compounds against a broad spectrum of pathogens, making them valuable in healthcare settings for infection control .

Case Study: Anticancer Activity Evaluation

A study focused on synthesizing new EA-sulfonamides demonstrated their effectiveness against human cancer cell lines. The researchers utilized spectroscopic techniques (NMR, IR) to characterize the compounds and conducted MTT assays to assess cytotoxicity. The results indicated that several synthesized compounds had anticancer activities comparable to established chemotherapeutic agents .

Case Study: Synthesis Methodology

A patent describes an efficient method for synthesizing 4-(2-aminoethyl)benzenesulfonamide using readily available raw materials. This method involves multiple steps including acetylation and chlorosulfonation, resulting in high yields and reduced production costs, making it feasible for industrial applications .

Data Table: Summary of Applications

| Application Area | Description | Key Compounds/Examples |

|---|---|---|

| Antidiabetic Agents | Intermediates for sulfonylurea drugs | Glipizide, Glimepiride |

| Anticancer Activity | Potential anticancer agents with significant cytotoxic effects | EA-sulfonamides |

| Dyes and Photochemicals | Used in the synthesis of colorants and photochemical products | Various synthetic dyes |

| Disinfectants | Components with antimicrobial properties | Sulfonamide-based disinfectants |

Mechanism of Action

The mechanism of action of 2-amino-4-ethyl-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various physiological effects, such as altered pH regulation and reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

4-amino-benzenesulfonamide: Lacks the ethyl group, making it less hydrophobic and potentially altering its biological activity.

2-amino-4-methyl-benzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions with biological targets.

Uniqueness

2-amino-4-ethyl-benzenesulfonamide is unique due to the presence of both an amino group and an ethyl group on the benzene ring, which can influence its chemical properties and biological activity. The ethyl group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with hydrophobic pockets in enzymes and other proteins .

Biological Activity

2-Amino-4-ethylbenzene-1-sulfonamide, also known by its CAS number 20901-92-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H12N2O2S. It features an amino group and a sulfonamide group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Sulfonamides are known to inhibit the enzyme carbonic anhydrase (CA), which plays a vital role in maintaining acid-base balance in the body. Inhibition of CA can lead to various physiological effects, including diuretic action and potential anti-tumor effects.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound possesses antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while the compound is effective against certain bacteria, its efficacy varies among different species.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further research in inflammatory diseases.

Case Studies and Research Findings

- Study on Carbonic Anhydrase Inhibition : A study published in the Journal of Medicinal Chemistry explored various sulfonamides as inhibitors of carbonic anhydrases (CAs). The findings indicated that this compound exhibited moderate inhibitory activity against CA II, with a binding affinity in the micromolar range .

- Antitumor Activity : Another investigation assessed the antitumor potential of sulfonamide derivatives in mouse models. While this compound showed some promise, it did not demonstrate significant tumor growth inhibition compared to other tested compounds .

- Toxicological Studies : Toxicological assessments have indicated that while the compound shows beneficial biological activities, it also requires careful evaluation for potential toxicity in vivo. Studies involving animal models indicated no acute toxicity at therapeutic doses but highlighted the need for long-term studies .

Properties

CAS No. |

20901-92-2 |

|---|---|

Molecular Formula |

C8H12N2O2S |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-amino-4-ethylbenzenesulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-2-6-3-4-8(7(9)5-6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) |

InChI Key |

CUXSYWVCRYOQCY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)S(=O)(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.